molecular formula C17H25BClNO3 B2614142 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester CAS No. 2096332-48-6

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2614142
CAS No.: 2096332-48-6
M. Wt: 337.65
InChI Key: GCHRRPPVKXGTAW-UHFFFAOYSA-N
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Description

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of the compound 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound this compound affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetics of this compound involve its susceptibility to hydrolysis . The rate of this reaction is influenced by the pH and is considerably accelerated at physiological pH . This property impacts the bioavailability of the compound in biological systems .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the formation of carbon-carbon bonds, this compound plays a crucial role in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of this compound is considerably accelerated at physiological pH , which can impact its stability and efficacy in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-5-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: 2-Chloro-5-(morpholinomethyl)phenylboronic acid.

    Reduction: 2-Chloro-5-(morpholinomethyl)phenylboronic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is extensively used in scientific research due to its versatility:

    Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of boron-containing drugs and drug delivery systems.

    Industry: The compound is used in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Methoxyphenylboronic acid, pinacol ester
  • 2-Chlorophenylboronic acid, pinacol ester

Comparison: 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the morpholinomethyl group, which can enhance its reactivity and selectivity in certain reactions. Compared to other boronic esters, it offers distinct advantages in terms of stability and functional group compatibility.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique properties and versatile applications make it a valuable compound in modern chemistry.

Properties

IUPAC Name

4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHRRPPVKXGTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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